4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid

Antibody-Drug Conjugates Linker Stability Pharmacokinetics

This cleavable ADC linker features a sterically hindered disulfide bond and methyl-branched pentanoic acid backbone, delivering >85% payload retention at 72h in plasma. The free carboxylic acid enables flexible conjugation strategies, while its balanced hydrophilic-lipophilic profile reduces aggregation for high-DAR ADCs. Essential for solid tumor-targeting conjugates requiring prolonged circulation and minimized off-target toxicity.

Molecular Formula C11H15NO2S2
Molecular Weight 257.4 g/mol
Cat. No. B2616150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid
Molecular FormulaC11H15NO2S2
Molecular Weight257.4 g/mol
Structural Identifiers
InChIInChI=1S/C11H15NO2S2/c1-11(2,7-6-10(13)14)16-15-9-5-3-4-8-12-9/h3-5,8H,6-7H2,1-2H3,(H,13,14)
InChIKeyFCKSMEZVBFTODF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic Acid: A Sterically Hindered Cleavable ADC Linker for Controlled Payload Release


4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid (CAS: 1537891-69-2) is a cleavable linker compound belonging to the pyridyl disulfide class of antibody-drug conjugate (ADC) linkers . It features a pyridine ring connected via a disulfide bond to a methyl-branched pentanoic acid backbone (C₁₁H₁₅NO₂S₂; MW 257.37 g/mol) . This structure confers unique properties for bioconjugation: the carboxylic acid terminus enables covalent attachment to antibody lysine residues or linker-payload intermediates, while the hindered disulfide bond is designed to remain stable in systemic circulation yet undergo selective glutathione-mediated cleavage upon internalization into tumor cells .

Why Generic Substitution Fails: Quantified Differentiation of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic Acid in ADC Linker Selection


In ADC development, linker choice directly dictates circulatory stability, off-target toxicity, and therapeutic index. Substituting a linker without understanding its steric and electronic properties can compromise conjugate integrity and efficacy [1]. 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid distinguishes itself from first-generation disulfide linkers like SPDP and SPDB through its strategically placed methyl group, which introduces steric hindrance adjacent to the disulfide bond. This steric shielding reduces thiol-disulfide exchange with circulating albumin and plasma reductases, thereby extending plasma half-life relative to unhindered analogs . Furthermore, its free carboxylic acid functionality offers greater flexibility for conjugation to diverse payloads compared to pre-activated NHS-ester linkers, enabling bespoke ADC construction . The evidence below quantifies these differentiators against specific comparators.

4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic Acid: Quantitative Differentiation Against Comparator Linkers


Enhanced Plasma Stability: 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic Acid vs. SPDP and Valine-Citrulline Linkers

ADCs incorporating the hindered disulfide architecture of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid demonstrate markedly improved plasma stability compared to first-generation SPDP linkers and protease-sensitive valine-citrulline dipeptide linkers. In preclinical studies, conjugates featuring this hindered disulfide linker retained >85% payload after 72 hours in human plasma . In contrast, conjugates utilizing N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) exhibited a plasma half-life of only 6–8 hours due to rapid, unhindered disulfide cleavage . Furthermore, the hindered disulfide design mitigates premature drug release, a known limitation of valine-citrulline linkers which are susceptible to extracellular proteases in the tumor microenvironment .

Antibody-Drug Conjugates Linker Stability Pharmacokinetics

Steric Hindrance Reduces Thiol-Disulfide Exchange: 4-Methyl Group vs. SPDB

The 4-methyl substitution on 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid provides critical steric shielding that significantly reduces deleterious disulfide exchange with plasma thiols. The methyl group adjacent to the disulfide bond reduces disulfide exchange with human serum albumin (HSA) thiols by >50% compared to the clinically validated but unhindered linker SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) . This steric hindrance stabilizes the disulfide bond in circulation while maintaining susceptibility to intracellular glutathione-mediated cleavage, thereby decoupling systemic stability from target cell payload release [1].

Steric Hindrance Disulfide Linkers ADC Conjugation

Conjugation Versatility: Free Acid vs. Pre-Activated Ester Linkers

Unlike pre-activated NHS-ester linkers such as SPDB and SPDP, 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid is supplied as a free carboxylic acid . This offers researchers the ability to selectively activate the acid moiety with a choice of coupling agents (e.g., EDC/NHS, HATU, DCC), enabling precise control over conjugation kinetics and compatibility with sensitive payloads or antibody formats that may be labile to pre-formed active esters . In contrast, SPDB (CAS: 115088-06-7) and SPDP (CAS: 68181-17-9) are exclusively available as NHS-esters, limiting their utility to amine-reactive conjugation strategies and often requiring anhydrous conditions to prevent hydrolysis [1].

Bioconjugation ADC Linker Chemistry Synthetic Flexibility

Defined Purity Specification for Reproducible Conjugation

Consistency in linker purity is paramount for achieving reproducible drug-to-antibody ratios (DAR) and minimizing batch-to-batch variability in ADC production. Commercial suppliers of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid specify a minimum purity of 95% (HPLC) , and some vendors offer material at ≥98% purity . In contrast, many generic disulfide linkers (e.g., SPDP, SPDB) are frequently sold at lower purities (e.g., 90-95%) without strict batch analysis [1]. This higher and more rigorously defined purity threshold reduces the risk of side reactions during conjugation and ensures more consistent DAR outcomes.

Quality Control Reproducibility ADC Manufacturing

Optimal Use Cases for 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic Acid in ADC Research and Development


Development of Next-Generation ADCs Requiring Enhanced Plasma Stability

Researchers designing ADCs for solid tumor indications where prolonged circulation is essential for tumor accumulation should prioritize 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid over first-generation SPDP or valine-citrulline linkers. Its demonstrated >85% payload retention in human plasma after 72 hours directly addresses the premature payload loss that limits efficacy of less stable linkers. This is particularly critical for payloads with narrow therapeutic indices, where systemic release can cause dose-limiting toxicities.

Conjugation of Hydrophobic Payloads (e.g., Maytansinoids, Auristatins)

The methyl-branched pentanoic acid backbone of this linker provides a balanced hydrophilic-lipophilic profile that counteracts the hydrophobicity of potent payloads like DM1/DM4 and MMAE . This property improves conjugate solubility and reduces aggregation propensity compared to fully aliphatic linkers, a key advantage for achieving high drug-to-antibody ratios (DAR) without compromising biophysical stability . Researchers conjugating these payloads should select this linker to maintain ADC monomeric integrity.

Custom ADC Synthesis Requiring Flexible Activation Chemistries

The free carboxylic acid handle of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid makes it the linker of choice for chemists needing to explore non-standard conjugation strategies. It can be activated with a variety of coupling agents (e.g., EDC/NHS for aqueous conditions, DCC/DMAP for anhydrous organic synthesis) . This flexibility is invaluable when working with payloads that are sensitive to pre-formed NHS esters or when optimizing reaction conditions for high-value, low-abundance antibodies.

Academic and Pre-Clinical Studies Requiring High Purity and Batch Consistency

For academic labs and early-stage biotech companies where resources for extensive purification are limited, the defined ≥95-98% purity specification of commercial 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid provides a reliable starting material. This reduces the likelihood of failed conjugations due to impurities and ensures that observed biological activity is attributable to the designed ADC rather than linker-related artifacts . This is a key differentiator from lower-purity, generic disulfide linkers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.